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Compound of Interest

Compound Name: 2-Furoylglycine

Cat. No.: B1328790

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical
properties, synthesis, metabolic pathways, and analytical methodologies related to 2-
furoylglycine. 2-Furoylglycine, an N-acyl amino acid, is a significant metabolite of furan
derivatives found in various foods and is increasingly recognized as a biomarker for coffee
consumption. This document is intended to serve as a detailed resource for researchers,
scientists, and professionals in drug development, offering structured data, experimental
insights, and visualizations to facilitate further investigation and application of this compound.

Chemical and Physical Properties

2-Furoylglycine, also known as N-(2-furoyl)glycine, is a derivative of the amino acid glycine.[1]
Its core structure consists of a furan-2-carbonyl group attached to the nitrogen atom of glycine.

Identifiers and Molecular Characteristics
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Property Value Source

2-[(furan-2-yl)formamido]acetic

IUPAC Name acid [2]
CAS Number 5657-19-2 [2]
Molecular Formula C7H7NOa4 [2]
Average Molecular Weight 169.13 g/mol [2]

Monoisotopic Molecular
169.037507717 g/mol

Weight

SMILES OC(=0)CNC(=0)C1=CC=C01
KSPQDMRTZZYQLM-

INChl Key

UHFFFAOYSA-N

Physical Properties

Property Value Source
Physical State Powder or crystals

Color White to off-white

Melting Point 163-165 °C

Water Solubility 31.7 mg/mL

pKa (Strongest Acidic) 3.34 (Predicted)

Synthesis and Purification

The synthesis of 2-furoylglycine is typically achieved through the acylation of glycine with a
derivative of 2-furoic acid. A common and well-established method for this transformation is the
Schotten-Baumann reaction.

Experimental Protocol: Schotten-Baumann Synthesis of
2-Furoylglycine
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Materials:

Glycine

2-Furoyl chloride

Sodium hydroxide (NaOH) or sodium bicarbonate (NaHCOs)
Water

Dichloromethane (or other suitable organic solvent)
Hydrochloric acid (HCI) for acidification

Procedure:

Dissolution of Glycine: Dissolve glycine in an aqueous solution of sodium hydroxide or
sodium bicarbonate at a cooled temperature (0-5 °C). The base is used to deprotonate the
amino group of glycine, making it a more potent nucleophile.

Acylation: Slowly add 2-furoyl chloride to the stirred glycine solution. The reaction is
exothermic, so maintaining a low temperature is crucial to prevent side reactions. The
deprotonated amino group of glycine attacks the carbonyl carbon of 2-furoyl chloride,
displacing the chloride ion.

Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography
(TLC) to observe the consumption of the starting materials and the formation of the product.

Workup: Once the reaction is complete, the reaction mixture is typically washed with an
organic solvent like dichloromethane to remove any unreacted 2-furoyl chloride.

Acidification and Precipitation: The aqueous layer is then acidified with hydrochloric acid to a
pH of approximately 2-3. This protonates the carboxylate group of 2-furoylglycine, causing
it to precipitate out of the solution as a solid.

Purification: The crude 2-furoylglycine can be collected by filtration and purified by
recrystallization from a suitable solvent system, such as ethanol/water, to yield a pure
crystalline product.
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Synthesis of 2-Furoylglycine via Schotten-Baumann reaction.

Spectral Data
Nuclear Magnetic Resonance (NMR) Spectroscopy

The following *H and 3C NMR chemical shifts have been reported for 2-furoylglycine in D20.

H NMR Chemical Shifts (500 MHz, D20):
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Atom Chemical Shift (ppm)
H16 7.165
H13 6.621
H18 7.673
H14, H17 (CHz) 3.915

13C NMR Chemical Shifts (D20):

Atom Chemical Shift (ppm)
c6 146.479

C7 (CH2) 42.977

C8 (Amide C=0) 160.646

C9 115.241

C10 112.176

Cl1 146.046

C12 (Carboxyl C=0) 176.718

Infrared (IR) Spectroscopy

The FTIR spectrum of 2-furoylglycine would be expected to show characteristic absorption

bands for its functional groups. While a specific spectrum for 2-furoylglycine is not readily

available, the expected regions of absorption based on its structure are:

N-H stretch (amide): Around 3300 cm™1

O-H stretch (carboxylic acid): Broad band around 3300-2500 cm~1

C-H stretch (aromatic and aliphatic): Around 3100-3000 cm~* and 2900-2800 cm~1

C=0 stretch (carboxylic acid and amide): Strong absorptions around 1700-1630 cm~1
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e C=C stretch (furan ring): Around 1600-1475 cm~1

e C-N stretch: Around 1400-1200 cm™!

Mass Spectrometry (MS)

The fragmentation of 2-furoylglycine in mass spectrometry would likely involve cleavage of
the amide bond and fragmentation of the furan ring. Common fragmentation patterns for N-acyl
amino acids involve the loss of water, CO, and cleavage at the amide bond.

Metabolic Pathway and Biological Significance

2-Furoylglycine is an endogenous metabolite found in human urine and feces. It is formed
from the metabolic processing of furan derivatives, which are commonly found in heat-
processed foods, particularly coffee.

Biosynthesis of 2-Furoylglycine

The primary pathway for the formation of 2-furoylglycine involves two main steps:

» Oxidation of Furan Derivatives: Furan-containing compounds, such as furfural from dietary
sources, are oxidized in the body to 2-furoic acid.

e Glycine Conjugation: The resulting 2-furoic acid is then conjugated with the amino acid
glycine. This reaction is catalyzed by the mitochondrial enzyme glycine N-acyltransferase
(GLYAT). The enzyme activates 2-furoic acid by forming a thioester with Coenzyme A (2-
furoyl-CoA), which then reacts with glycine to form 2-furoylglycine and release Coenzyme
A.
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Metabolic pathway of 2-furoylglycine formation.

Biological Role and Significance

2-Furoylglycine is primarily considered a detoxification product, facilitating the excretion of
potentially harmful furan compounds. Its presence in urine has been established as a reliable
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biomarker for the consumption of coffee and other foods that undergo the Maillard reaction
during processing.

Reactivity

The chemical reactivity of 2-furoylglycine is determined by its functional groups: the furan ring,
the amide linkage, and the carboxylic acid.

e Furan Ring: The furan ring is an electron-rich aromatic system susceptible to electrophilic
substitution. It can also undergo reactions such as oxidation and ring-opening under certain
conditions.

e Amide Bond: The amide bond is relatively stable but can be hydrolyzed under acidic or basic
conditions to yield 2-furoic acid and glycine.

o Carboxylic Acid: The carboxylic acid group can undergo typical reactions such as
esterification and salt formation.

Analytical Methods

The detection and quantification of 2-furoylglycine in biological matrices are crucial for its
study as a biomarker. High-performance liquid chromatography (HPLC) and liquid
chromatography-mass spectrometry (LC-MS) are the most common analytical techniques
employed.

HPLC and LC-MS Protocols
Sample Preparation:

» Urine samples are typically diluted and centrifuged to remove particulate matter. Solid-phase
extraction (SPE) may be used for sample cleanup and concentration.

Chromatographic Separation:

o HPLC: Reversed-phase HPLC with a C18 column is commonly used. The mobile phase
often consists of a gradient of an aqueous solution with a small amount of acid (e.g., formic
acid or acetic acid) and an organic solvent such as acetonitrile or methanol. Detection is
often achieved using a UV detector.
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o LC-MS: This technique offers higher sensitivity and selectivity. The chromatographic
conditions are similar to HPLC. The mass spectrometer is typically operated in negative ion
mode for the detection of the deprotonated molecule [M-H]~. Tandem mass spectrometry
(MS/MS) can be used for structural confirmation and enhanced quantification.

Sample Preparation Analytical Workflow Result
Biological Sample o Dilution & | | HPLC Separation » | Mass Spectrometry Quantification of
(e.g., Urine) ™| Centrifugation (C18 Column) "1 Detection (MS/MS) 2-Furoylglycine
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General workflow for the analysis of 2-furoylglycine.

Toxicology

The toxicological profile of 2-furoylglycine is not extensively studied. However, a Safety Data
Sheet (SDS) indicates that it may cause skin and serious eye irritation. As a metabolite of furan
compounds, its toxicological relevance is often considered in the context of the parent
compounds. Furan itself is a known hepatotoxin and carcinogen in rodents, and its toxicity is
mediated by a reactive metabolite. The formation of 2-furoylglycine represents a detoxification
pathway that mitigates the potential toxicity of furan derivatives.

Conclusion

2-Furoylglycine is a significant metabolite with well-defined chemical and physical properties.
Its role as a biomarker for dietary intake, particularly of coffee, is well-established. This guide
provides a foundational understanding of its synthesis, spectral characteristics, metabolic fate,
and analytical detection. Further research into its specific biological activities and a more
comprehensive toxicological evaluation will enhance its utility in the fields of nutrition,
metabolomics, and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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